2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one
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Overview
Description
2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group attached to a chloro-phenylethanone structure. It is commonly used in organic synthesis due to its reactivity and versatility in forming various chemical bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable chloro-phenylethanone precursor. One common method includes the use of a base-mediated coupling reaction where benzenesulfonyl chloride reacts with a chloro-phenylethanone in the presence of a strong base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the sulfonation of benzene derivatives using chlorosulfonic acid or sulfur trioxide, followed by chlorination to introduce the chloro group .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction can lead to the formation of sulfonamides or thiols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfonamides.
Scientific Research Applications
2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways include interactions with serine residues in enzymes, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the chloro and phenylethanone groups.
Sulfonyl Fluorides: Similar reactivity but with a fluorine atom instead of chlorine.
Sulfonamides: Similar functional group but with an amine instead of a chloro group.
Uniqueness: 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one is unique due to its combination of a sulfonyl chloride group with a chloro-phenylethanone structure, providing distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-chloro-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHHNFVNKICLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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